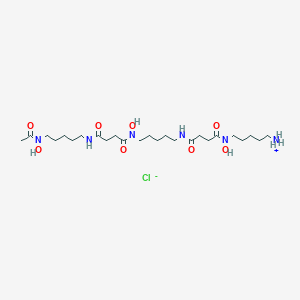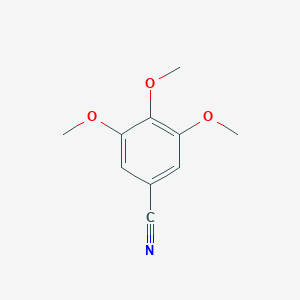
苯基硫酸钾
描述
Potassium phenyl sulfate is the salt of gut metabolite phenol sulfate. It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .
Synthesis Analysis
Potassium phenyl sulfate is synthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are recorded on a Bruker Advance-III 400 MHz spectrometer .Molecular Structure Analysis
The molecular formula of Potassium phenyl sulfate is C6H5KO4S. Its average mass is 212.265 Da and its monoisotopic mass is 211.954559 Da .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Potassium phenyl sulfate is a white to almost white powder to crystal . It is soluble in water .科学研究应用
Biosynthesis Studies
It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .
Oxidative Stress Research
Potassium phenyl sulfate induces reactive oxygen species (ROS) production and decreases glutathione levels, rendering cells vulnerable to oxidative stress .
Pathogenesis of Diabetic Kidney Disease
Phenyl sulfate (PS), which can be converted into Potassium phenyl sulfate, has been implicated in the pathogenesis of diabetic kidney disease (DKD) .
作用机制
Target of Action
Potassium phenyl sulfate is a salt of the gut metabolite phenol sulfate . It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . This enzyme is the primary target of potassium phenyl sulfate and plays a crucial role in its biosynthesis.
Mode of Action
The interaction of potassium phenyl sulfate with its target, sulfotransferase 1A1, results in the production of reactive oxygen species (ROS) and a decrease in glutathione levels . This interaction renders cells vulnerable to oxidative stress .
Biochemical Pathways
Potassium phenyl sulfate affects the biochemical pathway involving the conversion of phenol to phenol sulfate. This conversion is facilitated by the enzyme sulfotransferase 1A1 . The compound’s action on this pathway leads to the production of ROS and a decrease in glutathione levels , which can have downstream effects on cellular processes, particularly those related to oxidative stress.
Result of Action
The action of potassium phenyl sulfate leads to the production of ROS and a decrease in glutathione levels . This can render cells vulnerable to oxidative stress , potentially leading to cellular damage and dysfunction.
安全和危害
属性
IUPAC Name |
potassium;phenyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUFXYHWAWIDNT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
937-34-8 (Parent) | |
| Record name | Potassium phenyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00169580 | |
| Record name | Potassium phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium phenyl sulfate | |
CAS RN |
1733-88-6 | |
| Record name | Potassium phenyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHENYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595P0I7E9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?
A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), Potassium Phenyl Sulfate undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.
Q2: How does the protonation behavior of Potassium Phenyl Sulfate differ from Phenol itself?
A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, Potassium Phenyl Sulfate exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.
Q3: Can the sulfonation of Phenol be controlled to selectively produce Potassium Phenyl Sulfate?
A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce Potassium Phenyl Sulfate might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)



![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)




